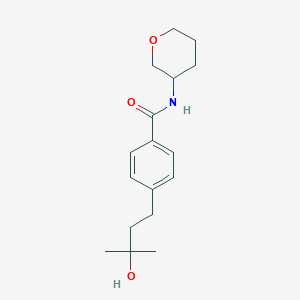
1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine, also known as FUBAP, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
作用机制
1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine acts as a selective inhibitor of the DAT, which is responsible for the reuptake of dopamine in the brain. By inhibiting the DAT, 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine are primarily related to its ability to inhibit the reuptake of dopamine. This leads to increased dopamine signaling and neurotransmission in the brain, which can have a range of effects on behavior, cognition, and motor function.
实验室实验的优点和局限性
One advantage of 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine is its high selectivity for the DAT, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine is its relatively low potency compared to other DAT inhibitors, which may limit its usefulness in certain experimental contexts.
未来方向
There are several potential future directions for research on 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine. One area of interest is the development of more potent and selective DAT inhibitors based on the structure of 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine. Another area of interest is the use of 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine as a radioligand for PET imaging of DAT in vivo. Additionally, 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine could be studied for its potential therapeutic applications in the treatment of dopamine-related disorders.
合成方法
The synthesis of 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 1-adamantanecarboxylic acid with 4-fluorobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with piperazine in ethanol to yield 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine. The purity of the compound can be further improved through recrystallization.
科学研究应用
1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine has been used as a tool to study the dopamine transporter (DAT) and its role in the brain. 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine has also been studied for its potential use as a radioligand for positron emission tomography (PET) imaging of DAT in vivo.
In pharmacology, 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine has been studied for its potential as a selective DAT ligand and its ability to inhibit the reuptake of dopamine. 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine has also been studied for its potential as a therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders.
In medicinal chemistry, 1-(1-adamantyl)-4-(4-fluorobenzoyl)piperazine has been studied for its potential as a lead compound for the development of novel DAT inhibitors with improved selectivity and potency.
属性
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-19-3-1-18(2-4-19)20(25)23-5-7-24(8-6-23)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWPIUEJFMSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4,5-difluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5375130.png)

![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![(3S*,5S*)-1-(2-phenylethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5375162.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
![methyl 3-[(mesitylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5375167.png)
![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B5375194.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)
![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)

![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)